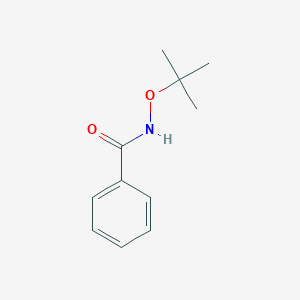

N-(tert-butoxy)benzamide

Description

Contextualizing Benzamide (B126) Chemistry in Modern Organic Synthesis

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.ai This structural motif is a cornerstone in modern organic synthesis and medicinal chemistry due to its prevalence in a vast array of biologically active molecules and functional materials. researchgate.netontosight.ai The amide bond itself is a fundamental component of peptides and proteins, and its unique properties, such as stability and the ability to participate in hydrogen bonding, make it a critical feature in drug design. nih.govresearchgate.net

In contemporary organic synthesis, benzamides serve as versatile building blocks and intermediates for the creation of more complex molecular architectures. researchgate.net Their chemical reactivity can be finely tuned through substitution on both the benzene ring and the amide nitrogen, allowing for a wide range of chemical transformations. These transformations include, but are not limited to, hydrolysis, oxidation, reduction, and cross-coupling reactions. The development of novel synthetic methodologies continues to expand the utility of benzamides, enabling the efficient construction of diverse molecular libraries for screening and optimization in drug discovery and materials science. ontosight.ai

Significance of the N-Substituted Benzamide Motif in Chemical Design

The N-substituted benzamide motif, where the amide nitrogen is bonded to a substituent other than hydrogen, is of paramount importance in chemical design, particularly in the realm of medicinal chemistry. The nature of the N-substituent can profoundly influence the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its biological activity. ontosight.ainih.gov By strategically modifying the N-substituent, chemists can modulate the compound's interaction with biological targets like enzymes and receptors, thereby enhancing potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

A significant portion of active pharmaceutical ingredients contains the amide scaffold. researchgate.net N-substituted benzamides have been identified as privileged structures, meaning they are frequently found in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netevitachem.combenthamdirect.comontosight.aiderpharmachemica.combenthamdirect.com For instance, research has shown that specific N-substituted benzamides can act as potent inhibitors of enzymes like histone deacetylases (HDACs) and the Zinc-Activated Channel (ZAC). benthamdirect.comnih.gov The ability to systematically alter the N-substituent provides a powerful tool for establishing structure-activity relationships (SAR) and optimizing lead compounds in the drug discovery process. benthamdirect.com

Rationale for Focused Research on N-(tert-butoxy)benzamide Systems

The specific N-substituent of a tert-butoxy (B1229062) group introduces a unique set of steric and electronic properties to the benzamide scaffold, making this compound a compound of particular interest for focused research. The bulky tert-butyl group can impart significant steric hindrance, which can influence the molecule's conformation and its binding to biological targets. cymitquimica.com This steric bulk can also enhance the metabolic stability of the amide bond by shielding it from enzymatic cleavage. nih.gov

Furthermore, the N-tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis for amines. organic-chemistry.org The study of this compound provides valuable insights into the chemistry of Boc-protected amides, including their stability under various reaction conditions and methods for their selective cleavage. organic-chemistry.org

The electronic effects of the N-alkoxy substituent render the amide nitrogen electrophilic, enabling substitution reactions with various nucleophiles. orgsyn.org This reactivity opens up avenues for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. For example, N-(alkoxy)-N-(acyloxy)benzamides can undergo substitution with amines, leading to intermediates that can be further transformed. orgsyn.org The unique combination of steric and electronic features in this compound systems provides a rich platform for exploring novel chemical transformations and developing new molecules with tailored properties for advanced research applications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | chemsynthesis.com |

| Molecular Weight | 177.246 g/mol | chemsynthesis.com |

| Melting Point | 133-135 °C | chemsynthesis.com |

| Appearance | White to off-white solid | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methylpropan-2-yl)oxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJUQIJUFSHFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ONC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3532-37-4 | |

| Record name | N-TERT-BUTOXY-BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of N Tert Butoxy Benzamide

Reactivity of the Amide Linkage in N-(tert-butoxy)benzamide Systems

The reactivity of the amide linkage in this compound is a critical aspect of its chemical behavior, influencing its stability and transformations.

Hydrolytic Stability and Decomposition Pathways

This compound exhibits notable stability under neutral conditions. However, its decomposition can be initiated under specific circumstances. The presence of the tert-butoxy (B1229062) group introduces unique decomposition pathways compared to simple N-alkyl or N-aryl amides. The thermal decomposition of related N,O-diacyl-N-t-butylhydroxylamines has been a subject of study, providing insights into the potential breakdown mechanisms of the N-O bond. lookchem.com In acidic conditions, hydrolysis can occur, leading to the cleavage of the amide bond. For instance, related benzamide (B126) structures show varying degrees of hydrolysis depending on the pH, with acidic conditions generally promoting degradation. The stability of the tert-butyl group is also a factor, as its cleavage would lead to different decomposition products.

The decomposition of this compound can also be influenced by photochemical means. For example, the decomposition of tert-butyl hydroperoxide (TBHP) can be enhanced by visible light to generate radicals, a process that could potentially influence the stability of this compound in relevant reaction mixtures. nih.gov

Nucleophilic and Electrophilic Transformations at the Amide Nitrogen

The nitrogen atom in this compound, being part of an anomeric amide linkage, displays electrophilic character. researchgate.net This makes it susceptible to attack by nucleophiles. Studies on analogous N-alkoxy-N-acyloxyamides have demonstrated that they undergo substitution reactions with nucleophiles such as anilines, azides, and thiols via an SN2 mechanism. researchgate.netpublish.csiro.au Following nucleophilic substitution, the resulting intermediate can undergo further reactions. researchgate.net

Electrophilic transformations at the amide nitrogen are also conceivable. The development of a wide array of electrophilic aminating agents highlights the importance of reactions where the nitrogen source acts as an electrophile. researchgate.net While direct electrophilic attack on the nitrogen of this compound itself is less common, its derivatives can be designed to facilitate such reactions. For instance, the activation of tertiary amides with reagents like triflic anhydride (B1165640) can generate highly electrophilic amidinium salt intermediates, which then readily react with nucleophiles. mdpi.com

Role of the tert-Butoxy Group in Reaction Mechanisms

The tert-butoxy group is not merely a passive substituent; it actively participates in and influences the course of chemical reactions involving this compound.

Participation of tert-Butoxy Radicals in C-H Activation and Functionalization

A key mechanistic feature of reactions involving this compound and related compounds is the generation of tert-butoxy radicals. These radicals are pivotal in initiating C-H activation processes. The homolytic cleavage of the N-O bond, often promoted by heat or a catalyst, produces a tert-butoxy radical and an amidyl radical. The highly reactive tert-butoxy radical can then abstract a hydrogen atom from a C-H bond of a substrate, generating an alkyl radical. rsc.orgnsf.gov This initial hydrogen atom transfer (HAT) is often a crucial step in various C-H functionalization reactions. nsf.gov

For example, in copper-catalyzed C-H amidation reactions, the tert-butoxy radical is proposed to be the species that initiates the process by abstracting a hydrogen atom from an alkane. nsf.gov Similarly, in oxidative couplings of N-allylbenzamides, the formation of a tert-butoxy radical from an oxidant like tert-butyl hydroperoxide (TBHP) is the first step, leading to the abstraction of an allylic hydrogen. rsc.org The subsequent fate of the generated alkyl radical depends on the specific reaction conditions and the other species present in the reaction mixture.

Table 1: Role of tert-Butoxy Radicals in C-H Functionalization

| Reaction Type | Role of tert-Butoxy Radical | Initiating Reagent/Condition | Subsequent Steps |

|---|---|---|---|

| Copper-Catalyzed C-H Amidation | Hydrogen Atom Transfer (HAT) from alkane | Decomposition of an oxidant (e.g., from a precursor) | Alkyl radical reacts with copper catalyst to form C-N bond. nsf.gov |

| Oxidative Coupling of N-Allylbenzamides | Abstraction of allylic hydrogen | tert-Butyl hydroperoxide (TBHP) | Allylic radical formation, followed by further reaction. rsc.org |

| Benzylic C(sp³)–H Activation | Hydrogen abstraction from benzylic position | Decomposition of TBHP | Formation of a carbon radical which participates in subsequent bond formation. rsc.org |

Steric and Electronic Effects of the tert-Butoxy Moiety on Reactivity

The tert-butoxy group exerts significant steric and electronic effects that modulate the reactivity of this compound. The bulky nature of the tert-butyl group can influence the regioselectivity and stereoselectivity of reactions by sterically hindering certain reaction pathways. chemrxiv.org For instance, in directed C-H functionalization, the steric bulk of the directing group, which includes the tert-butoxy moiety, can dictate which C-H bond is most accessible for activation.

Electronically, the oxygen atom of the tert-butoxy group can influence the electron density of the amide nitrogen. The presence of the electronegative oxygen atom can render the amide nitrogen more electrophilic. researchgate.net This electronic influence is crucial for the nucleophilic and electrophilic transformations discussed earlier. The interplay of these steric and electronic effects is a key factor in the diverse reactivity observed for this compound and its derivatives.

Directed C-H Functionalization Strategies Utilizing this compound Directing Groups

The this compound moiety, or derivatives thereof, can serve as an effective directing group in C-H functionalization reactions. A directing group is a functional group that positions a metal catalyst in close proximity to a specific C-H bond, facilitating its selective cleavage and functionalization. The amide functionality, including the N-tert-butoxybenzamide system, is a well-established class of directing groups. rsc.org

In these strategies, the amide oxygen and often the nitrogen atom coordinate to the metal center, forming a metallacyclic intermediate. This pre-organization brings the catalyst into close proximity to an ortho-C-H bond on the benzoyl ring, leading to its selective activation. The specific type of functionalization (e.g., arylation, alkylation, olefination) depends on the coupling partner and the reaction conditions. acs.orgcam.ac.uk The N-alkoxyamide motif has been shown to be effective in such transformations. rsc.org The ability to cleave or modify the directing group after the desired C-H functionalization is a crucial aspect of this strategy, adding to its synthetic utility. nih.gov

Table 2: Examples of Directed C-H Functionalization

| Metal Catalyst | Transformation | Directing Group Function | Key Intermediate |

|---|---|---|---|

| Palladium (Pd) | Arylation, Olefination | Coordinates to catalyst, directing functionalization to the ortho-position. acs.orgcam.ac.uk | Palladacycle |

| Rhodium (Rh) | Amination, Olefination | Forms a five-membered rhodacyclic intermediate. rsc.org | Rhodacycle |

| Cobalt (Co) | Annulation | Coordinates to catalyst to form a cobaltacycle. chemrxiv.org | Cobaltacycle |

Coupling Reactions and Cross-Coupling Methodologies

This compound participates in advanced cross-coupling reactions, serving as a valuable building block in the synthesis of complex biaryl structures. A significant development is the completely regiocontrolled oxidative C-H/C-H cross-coupling reaction between this compound and N-acylanilines. sci-hub.boxnih.gov This methodology provides a step-economic and highly efficient route to 2-amino-2'-carboxybiaryl scaffolds, which are important structural motifs in medicinal chemistry and materials science.

A notable achievement in this area is the development of a pentamethylcyclopentadienyl (Cp)-free Rhodium(III) chloride/Trifluoroacetic acid (RhCl₃/TFA) catalytic system. sci-hub.box This system effectively replaces the more expensive and commonly used [CpRhCl₂]₂/AgSbF₆ catalyst for such transformations. The reaction is typically performed in toluene (B28343) at elevated temperatures, using silver carbonate (Ag₂CO₃) as the oxidant and copper(II) fluoride (B91410) (CuF₂) as an additive. sci-hub.box

The N-(tert-butyl)carbamoyl group in this compound acts as an effective directing group, guiding the regioselective C-H activation at the ortho-position of the benzamide ring. sci-hub.box Mechanistic studies, including hydrogen/deuterium (H/D) exchange experiments, have provided insight into the reaction pathway. When this compound was treated with D₂O and TFA-d1, no deuteration was observed. However, in the presence of its coupling partner, N-phenylpivalamide, a 10% H/D exchange occurred for this compound, indicating that the C-H cleavage becomes reversible during the cross-coupling process. sci-hub.box

The scope of this cross-coupling reaction is broad, accommodating a variety of substituents on the benzamide ring. Benzamides featuring both electron-withdrawing groups (e.g., halogens, acetyl, ester) and electron-donating groups (e.g., alkyl, methoxy) react smoothly to yield the corresponding biaryl products in good yields. sci-hub.box The robustness of this method has been demonstrated on a gram scale, highlighting its potential for larger-scale synthetic applications. sci-hub.box

sci-hub.box| Benzamide Derivative (Substituent) | Product | Yield (%) |

|---|---|---|

| H (N-(tert-butyl)benzamide) | 3a | 78 |

| 4-F | 3b | 75 |

| 4-Cl | 3c | 76 |

| 4-Br | 3d | 73 |

| 4-CHO | 3f | 61 |

| 4-Ac | 3g | 65 |

| 4-Me | 3j | 75 |

| 4-OMe | 3k | 72 |

| 3-Me | 3l | 66 |

| 3-OMe | 3m | 68 |

Radical-Mediated Reactions Involving this compound

This compound and its derivatives are important precursors for generating nitrogen-centered radicals, specifically amidyl radicals, which are highly reactive intermediates for C-H functionalization reactions. researchgate.netnih.gov The N-chloro derivative, N-chloro-N-(tert-butyl)benzamide, is a key reagent in this context. Upon photochemical or radical initiation, the weak N-Cl bond undergoes homolytic cleavage to produce an N-(tert-butyl)benzamidyl radical. nih.gov

These amidyl radicals are utilized in intermolecular hydrogen atom transfer (HAT) processes, enabling the selective functionalization of unactivated, aliphatic C-H bonds. nih.gov The bulky tert-butyl group on the nitrogen atom plays a crucial role in the reactivity and selectivity of the resulting amidyl radical. This steric hindrance forces a twisted geometry in the amidyl radical, which reduces the delocalization of the unpaired electron from the nitrogen to the carbonyl oxygen. rsc.org This localization enhances the radical's reactivity in HAT reactions. The electrophilic nature of the amidyl radical, combined with the steric bulk of the N-tert-butyl group, favors functionalization at sterically accessible and electron-rich C-H sites. nih.gov

Studies evaluating a range of N-centered radicals in aliphatic C-H chlorinations have highlighted the effectiveness of this structural motif. For instance, N-chloroamides derived from N-tert-butyl amides have been shown to facilitate site-selective C-H functionalizations, including challenging primary C-H bonds. rsc.org

Furthermore, derivatives of this compound have been employed in cascade radical cyclization reactions. In one study, a bulky tert-butyl substituent on the nitrogen of N-propargyl benzamides was found to facilitate vinyl radical ipso-cyclization. nih.govacs.org The steric influence of the tert-butyl group promotes a Z-conformation of the benzamide, which is favorable for the subsequent radical cyclization cascade, ultimately leading to the formation of complex heterocyclic structures like α,β-unsaturated-β-aryl-γ-lactams. nih.govacs.org

nih.gov| Reagent Precursor | Generated Radical | Application |

|---|---|---|

| N-(tert-butyl)-3,5-bis(trifluoromethyl)benzamide | Amidyl Radical | Intermolecular C-H Chlorination |

| N-chlorosulfonamide | Sulfonamidyl Radical | C-H Chlorination |

| N-chlorophosphoramide | Phosphoramidyl Radical | C-H Chlorination |

| N-chlorocarbamate | Carbamoyl Radical | C-H Chlorination |

Structural Elucidation and Spectroscopic Analysis of N Tert Butoxy Benzamide

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in determining the structure of N-(tert-butoxy)benzamide, with each technique offering unique information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the key functional groups.

In the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the tert-butyl group typically appear as a sharp singlet around 1.46 ppm. rsc.org The aromatic protons of the benzoyl group resonate in the region of 7.37-7.70 ppm, often as a multiplet. rsc.org A broad singlet corresponding to the N-H proton is also observed. rsc.org

The ¹³C NMR spectrum in CDCl₃ shows a signal for the carbonyl carbon of the amide at approximately 166.9 ppm. rsc.org The quaternary carbon of the tert-butyl group appears around 51.5 ppm, while the methyl carbons of this group are found at about 28.8 ppm. rsc.org The aromatic carbons produce signals in the range of 126.6 to 135.8 ppm. rsc.org

Conformational studies of related benzamides using NMR have shown that the molecule can exist in cis and trans conformations, referring to the relative orientation of the carbonyl oxygen and a substituent on the benzene (B151609) ring. nih.gov While specific conformational analysis of this compound is not extensively detailed in the provided results, the principles of using NMR to study rotational isomerism are well-established. nih.govauremn.org.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-butyl (C(CH₃)₃) | 1.46 (s, 9H) | 28.8 |

| tert-butyl (C(CH₃)₃) | - | 51.5 |

| Aromatic (C₆H₅) | 7.37-7.45 (m, 3H), 7.70 (m, 2H) | 126.6, 128.4, 131.0, 135.8 |

| Amide (NH) | 5.97 (br s, 1H) | - |

| Carbonyl (C=O) | - | 166.9 |

| Data compiled from reference rsc.org. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of this compound, providing information about its functional groups and bonding.

The IR spectrum, typically recorded using a KBr pellet, shows a characteristic N-H stretching vibration around 3332 cm⁻¹. rsc.org The amide I band, which is primarily due to the C=O stretching vibration, is observed at approximately 1643 cm⁻¹. rsc.org Other significant bands include those for C-H stretching of the aromatic and tert-butyl groups, and C=C stretching within the aromatic ring. amazonaws.comias.ac.in

Intermolecular interactions, particularly hydrogen bonding involving the N-H group, can influence the position and shape of the N-H and C=O stretching bands. In the solid state, these interactions play a crucial role in the crystal packing.

Table 2: Key Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | ~3332 |

| C-H Stretch (Aromatic) | ~3061 |

| C-H Stretch (Aliphatic) | ~2971 |

| C=O Stretch (Amide I) | ~1638-1643 |

| N-H Bend (Amide II) | ~1538 |

| C=C Stretch (Aromatic) | ~1488 |

| Data compiled from references rsc.orgamazonaws.com. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern under ionization. The nominal molecular weight of this compound (C₁₁H₁₅NO) is 177.25 g/mol . spectrabase.com

Electron ionization (EI) mass spectrometry of this compound reveals a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 177. amazonaws.com Common fragments include the loss of a tert-butyl group, leading to a peak at m/z 121, and the formation of the benzoyl cation at m/z 105. amazonaws.com Other significant fragments are observed at m/z 77 (phenyl cation) and m/z 57 (tert-butyl cation). amazonaws.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of the parent this compound is not detailed in the provided search results, data for closely related derivatives like p-(tert-Butyl)benzamide is available. nih.gov For p-(tert-Butyl)benzamide, the crystal system is monoclinic with the space group P 1 21/c 1. nih.gov The unit cell parameters are a = 12.9943 Å, b = 9.4749 Å, c = 8.0539 Å, and β = 93.777°. nih.gov

In the crystal lattice of similar benzamides, molecules are often linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of another, forming chains or dimers. iucr.org The bulky tert-butyl group significantly influences the crystal packing.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are relevant for chiral molecules. Since this compound itself is not chiral, these techniques are not applicable for its analysis. However, they are essential for determining the enantiomeric purity and absolute configuration of chiral derivatives of benzamides. For instance, the resolution and absolute configuration of chiral benzamide (B126) derivatives have been determined using methods including the formation of diastereomers and subsequent X-ray crystallographic analysis. scirp.org The enantiomeric excess of chiral compounds is often determined by chiral high-performance liquid chromatography (HPLC). rsc.org

Computational and Theoretical Studies on N Tert Butoxy Benzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the N-(tert-butoxy)benzamide molecule. These calculations are crucial for predicting its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been employed to optimize the geometry of this compound and its derivatives, providing data on bond lengths, bond angles, and dihedral angles. nih.govmdpi.com For instance, DFT studies on related benzamide (B126) structures, often using the B3LYP functional with various basis sets, have shown good correlation with experimental data derived from X-ray crystallography. mdpi.comnih.gov These calculations help in understanding how substituents, such as the tert-butyl group, influence the molecule's conformation and electronic properties. vulcanchem.com The energies of frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also determined through DFT, which is essential for predicting the molecule's chemical reactivity and kinetic stability. researchgate.net

| Parameter | Method | Typical Calculated Value | Significance |

|---|---|---|---|

| C=O Bond Length | B3LYP/6-311G(d,p) | ~1.23 Å | Reflects the double bond character of the carbonyl group. |

| C-N Bond Length | B3LYP/6-311G(d,p) | ~1.36 Å | Indicates partial double bond character due to amide resonance. |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 4-6 eV | A smaller gap suggests higher reactivity. researchgate.net |

| Dihedral Angle (Amide) | B3LYP/6-311G(d,p) | Varies | Describes the planarity and rotational barrier of the amide bond. |

Hartree-Fock (HF) Methods and Post-HF Approaches

The Hartree-Fock (HF) method is another foundational quantum mechanical approach for approximating the wavefunction and energy of a many-electron system. libretexts.org While DFT includes some electron correlation effects, HF theory treats electron-electron repulsion in an average way. libretexts.org Post-HF methods, such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are built upon the HF solution to incorporate electron correlation more accurately, which is crucial for precise energy calculations and understanding dispersion forces. pku.edu.cncost-cosy.eugithub.io For molecules like this compound, these methods can provide a more refined understanding of its structure and energetics. cdnsciencepub.comnih.gov Although computationally more demanding, post-HF calculations are valuable for benchmarking results from more economical methods like DFT and for studying systems where electron correlation plays a dominant role. cost-cosy.euehu.es

Investigation of Intermolecular Interactions and Crystal Packing

The way this compound molecules interact with each other in the solid state determines their crystal structure and macroscopic properties. Computational studies are key to analyzing these non-covalent interactions.

Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com By mapping properties onto this surface, researchers can identify the specific atoms involved in interactions and the relative contribution of different types of contacts (e.g., H···H, C-H···O, N-H···O) to the crystal packing. nih.govmdpi.com This method provides a detailed fingerprint of the intermolecular environment. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous framework for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. researchgate.netamercrystalassn.org By identifying bond critical points (BCPs) in the electron density between interacting atoms, QTAIM can quantify the strength and nature of these interactions, such as hydrogen bonds and van der Waals contacts. nih.govmdpi.com The properties at these BCPs, like the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), distinguish between strong, covalent-like interactions and weaker, closed-shell interactions that are typical of non-covalent contacts. mdpi.comnih.gov

Table 2: QTAIM Parameters for Characterizing Intermolecular Interactions Note: This table describes the general interpretation of QTAIM parameters.

| QTAIM Parameter | Interpretation for Non-Covalent Interactions |

|---|---|

| Electron Density (ρ(r)) | Low values at the bond critical point (BCP) indicate a weak interaction. |

| Laplacian of Electron Density (∇²ρ(r)) | Positive values (∇²ρ(r) > 0) are characteristic of closed-shell interactions like hydrogen bonds and van der Waals forces. mdpi.com |

| Total Energy Density (H(r)) | Small positive or negative values indicate a non-covalent interaction. mdpi.com |

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound or related anomeric amides, theoretical calculations can elucidate the feasibility of different pathways. mdpi.com

For example, DFT calculations have been used to model the transition states of reactions involving amide derivatives. rsc.org These studies can determine activation energies, which indicate the kinetic favorability of a proposed mechanism. In some cases, such as the Heteroatom Rearrangement On Nitrogen (HERON) reaction, computational modeling has been essential to validate the proposed concerted mechanism, where a substituent migrates from the nitrogen to the carbonyl carbon. mdpi.comresearchgate.net Theoretical studies on related N-acyloxy-N-alkoxyamides have modeled SN2 reaction transition states, revealing significant charge separation and providing insights into how substituents influence reaction rates. mdpi.com These computational approaches offer a molecular-level understanding of reaction pathways that can be difficult to obtain through experimental means alone. acs.org

Reaction Pathway Elucidation and Energy Barrier Calculations

Theoretical calculations are crucial for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. For reactions involving N-alkoxybenzamides, Density Functional Theory (DFT) has been a primary tool.

A notable area of study has been the ruthenium-catalyzed C–H activation and annulation of N-alkoxybenzamides. rsc.org Theoretical and experimental investigations into these reactions have uncovered a novel reaction pathway. encyclopedia.pubmdpi.com Contrary to conventional mechanisms for transition metal-catalyzed C–H activation/annulation with alkynes, where alkyne insertion happens before N–O bond cleavage, studies on N-alkoxybenzamides indicate an alternative route. The calculations support a Ru(II)–Ru(IV)–Ru(II) catalytic cycle where the cleavage of the N–O bond occurs prior to the insertion of the alkyne. rsc.orgencyclopedia.pubmdpi.com This process is facilitated by in-situ generated acetic acid, which promotes the N-O bond cleavage to form a ruthenium-nitrene species. rsc.org

In related systems, DFT calculations have also been used to determine the activation barriers for key reaction steps. For instance, in the iodine-mediated oxythiolation of related anilides, the energy barrier for the electrophilic addition step was calculated to be 15.2 kcal/mol. nih.gov Similarly, for nickel-catalyzed esterification of amides, kinetic modeling has been employed to determine the energies of activation for distinct steps in the reaction pathway. acs.org These computational approaches provide a quantitative understanding of reaction feasibility and selectivity.

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Ruthenium-catalyzed C–H activation/annulation of N-alkoxybenzamides | DFT | Elucidation of a Ru(II)-Ru(IV)-Ru(II) pathway; N-O bond cleavage precedes alkyne insertion. | rsc.orgencyclopedia.pub |

| Iodine-mediated oxythiolation of o-vinylanilides | DFT | Calculation of the energy barrier (ΔG) for the addition of PhSI to the vinylanilide as 15.2 kcal/mol. | nih.gov |

| Nickel-catalyzed esterification of amides | Kinetic Modeling (via DynoChem) | Calculated activation energy (Ea) for the rate-limiting step was 23.0 ± 0.5 kcal/mol. | acs.org |

| Cation-controlled amidation of N-Boc arylamides | DFT | Exploration of divergent mechanisms leading to either N-aroylureas or imides based on the choice of base. | rsc.org |

Solvent Effects Modeling in Theoretical Studies

The solvent environment can significantly influence reaction pathways and molecular properties. Theoretical models are used to simulate these effects and provide a more accurate picture of chemical processes in solution. The Polarizable Continuum Model (PCM) and its variations, such as the conductor-like polarizable continuum model (CPCM), are widely used for this purpose. researchgate.net

Studies on N-methyl and N-tert-butyl benzamide have combined FTIR spectroscopy with theoretical calculations to investigate solvent-solute interactions. researchgate.netresearchgate.net The vibrational frequency of the carbonyl (C=O) group is sensitive to the solvent. This frequency shift can be correlated with various solvent parameters, such as the acceptor number (AN) or through linear solvation energy relationships (LSER). researchgate.netresearchgate.net Theoretical models like the self-consistent reaction field (SCRF) theory are used to calculate these shifts and evaluate the reliability of the theoretical approach by comparing the results with experimental data. researchgate.net These studies have shown that for N-substituted benzamides, both self-association and steric effects are significant factors determining the position of the carbonyl band in IR spectra. researchgate.net Furthermore, computational models can explore how solvent choice impacts energy barriers, frontier orbital energies, and other reactivity parameters. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of a molecule is essential for predicting its physical properties and biological interactions. Molecular modeling, including conformational analysis and molecular dynamics (MD) simulations, provides detailed insights into these aspects.

For benzamide derivatives, conformational analysis is often performed using DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G), to find the most stable geometries in both the gas phase and in solution. tandfonline.comdcu.ie These calculations help identify low-energy conformers and understand the rotational barriers around key single bonds.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. rasayanjournal.co.in Using force fields like AMBER, MD simulations can analyze the stability of different conformations and the energetics of binding to a receptor. rsc.orgmdpi.com For example, in a study of N-(4-tert-butylphenylcarbamoyl)benzamide, MD simulations were used to calculate the binding free energy with a target protein, confirming predictions of its cytotoxic activity. rasayanjournal.co.in The total energy values obtained from these simulations can indicate the stability of the ligand-receptor complex. rasayanjournal.co.in These simulations provide a dynamic picture of molecular interactions that complements the static information from docking studies. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the gap between them (HOMO-LUMO gap) are powerful indicators of a molecule's kinetic stability and chemical reactivity. numberanalytics.comnih.gov

A small HOMO-LUMO energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are routinely used to determine the energies of these orbitals for benzamide derivatives. scispace.comrsc.org For instance, a calculated HOMO-LUMO gap of 3.97 eV for one derivative indicated that the molecule is soft and highly reactive. scispace.com

Beyond the HOMO-LUMO gap, other reactivity descriptors derived from conceptual DFT provide a more detailed picture of reactivity:

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This helps predict where a molecule is likely to interact with other species. rsc.org

Fukui Functions and Local Softness: These descriptors identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a site-selective measure of reactivity. nih.gov

| Compound/Derivative Class | Computational Method | HOMO-LUMO Gap (eV) | Interpretation/Key Finding | Reference |

|---|---|---|---|---|

| Quinoxaline-based Benzamide (Compound 17b) | DFT | Value close to that of Sorafenib | Indicates comparable reactivity to the reference drug. | rsc.org |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | DFT/B3LYP/6-311++G(d,p) | 4.6255 | The minimal energy gap suggests the molecule is highly reactive towards receptors. | nih.gov |

| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | DFT | 3.97 | The small gap indicates the molecule is soft and highly reactive. | scispace.com |

| Paracetamol-oxalic acid cocrystal | DFT/B3LYP/6-311++G(d,p) | Not specified | Calculated HOMO-LUMO energies revealed that charge transfer occurs within the cocrystal. | rsc.org |

Advanced Applications and Derivatization in Synthetic Chemistry

N-(tert-butoxy)benzamide as a Precursor for Complex Organic Molecules

The chemical reactivity of this compound makes it a valuable precursor for a range of intricate organic molecules. The presence of the tert-butoxy (B1229062) group, a bulky and labile protecting group, allows for selective reactions at other sites of the molecule and can be removed under specific conditions to reveal a primary amide or other functionalities.

This compound and its derivatives are instrumental in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, derivatives of 2-aminobenzamide, which can be related to this compound, are used in the synthesis of quinazolinones. rsc.org These reactions can proceed through metal-free, oxidative C-N bond formations. rsc.org

Another example is the synthesis of 2-benzylamino-1,3-benzoxazines from N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamides. researchgate.net This highlights the utility of benzamide (B126) derivatives in constructing complex heterocyclic frameworks. Furthermore, the synthesis of thiazolo[5,4-c]azepine core structures, which are of interest for their biological activity, can involve benzamide derivatives in multi-step reaction sequences. evitachem.com

The following table provides examples of heterocyclic systems synthesized from benzamide precursors.

The this compound scaffold can be utilized to introduce amide and carbamate (B1207046) functionalities into other molecules. The tert-butoxycarbonyl (Boc) group, which is structurally related to the N-(tert-butoxy) group, is a widely used protecting group for amines, and its chemistry provides insights into the reactivity of this compound. For example, N-Boc protected amines can be converted into amides. organic-chemistry.org

N-Cumyl benzamides, which are structurally similar to this compound, can undergo directed ortho metalation, allowing for the introduction of various functional groups at the ortho position of the benzene (B151609) ring. researchgate.net The cumyl group, like the tert-butyl group, can be removed under mild acidic conditions to yield the primary amide. researchgate.net This two-step process effectively allows for the synthesis of highly substituted benzamides.

Research has also explored the use of N-tert-butyl amides in C-H functionalization reactions, where the amide group directs the reaction to a specific site on a substrate molecule. nih.gov This enables the direct introduction of nitrogen-containing functionalities into complex organic molecules.

Synthesis of Heterocyclic Scaffolds and Ring Systems

Exploration of this compound in Materials Science

While the primary applications of this compound and its derivatives are in synthetic and medicinal chemistry, there is emerging interest in their use in materials science. Benzamide derivatives, in general, are used in the development of new materials such as polymers and coatings. evitachem.comontosight.ai The specific properties of this compound, such as its thermal stability and potential for modification, make it a candidate for incorporation into novel materials. For example, derivatives like N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide are explored for the development of advanced materials with enhanced thermal stability and chemical resistance. chemimpex.com

The following table summarizes the potential applications of benzamide derivatives in materials science.

Role in Catalyst Design and Ligand Development

The structural features of this compound and its derivatives make them interesting candidates for the design of ligands in catalysis. The amide functionality can coordinate to metal centers, and the substituents on the benzamide can be tailored to influence the steric and electronic properties of the resulting metal complex.

For example, N,O-bidentate directing groups can be incorporated into benzamide structures to facilitate metal-catalyzed C-H bond functionalization reactions. While this compound itself lacks a second donor atom for chelation, derivatives can be designed to include such functionalities. The development of ligands for palladium-catalyzed N-arylation of amides has seen significant progress, with bulky and electron-rich phosphine (B1218219) ligands often being employed. syr.edu The principles from these studies could be applied to develop new catalysts based on the this compound scaffold.

Furthermore, supramolecular catalysts have been designed where a benzamide substrate interacts with a receptor site on the ligand, leading to highly selective reactions. rsc.org This approach demonstrates the potential for using non-covalent interactions involving the benzamide group to control catalytic processes.

Development of this compound-Derived Strong Organic Acids

A fascinating application of benzamide chemistry is the development of strong organic acids. By replacing the oxygen atoms of a carboxylic acid with trifluoromethanesulfonamide (B151150) (triflyl) groups, it is possible to create exceptionally strong acids. beilstein-journals.org N-triflylbenzamides, which can be synthesized from benzoyl chlorides, are significantly stronger acids than their corresponding carboxylic acids. beilstein-journals.org

These N-triflylbenzamides are stable and can be further functionalized through reactions like cross-coupling and nucleophilic aromatic substitution, allowing for the creation of a wide range of strong organic acids with tailored properties. beilstein-journals.org This research opens up new possibilities for using these compounds as catalysts or reagents in chemical reactions that require strong, soluble organic acids.

The following table compares the acidity of benzoic acid with its N-triflyl derivative.

Compound Names

Future Perspectives in N Tert Butoxy Benzamide Research

Emerging Synthetic Methodologies and Sustainable Approaches

The synthesis of N-tert-butyl amides is evolving beyond traditional methods, with a strong emphasis on greener and more efficient protocols. Future efforts will likely focus on refining catalytic systems and reaction conditions to minimize waste and energy consumption.

Emerging strategies include the use of novel catalysts that are both highly active and recyclable. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to be a highly stable and efficient catalyst for the Ritter reaction, which synthesizes N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate (B1257347) under solvent-free conditions at room temperature. researchgate.net Similarly, sulfated polyborate, a catalyst possessing both Lewis and Brønsted acidity, has been effectively used for the Ritter reaction under solvent-free conditions, offering advantages like recyclability and easy work-up. ias.ac.in The development of heterogeneous catalysts, such as magnetically separable copper nanocomposites, further aligns with sustainable principles by simplifying catalyst recovery and reuse. rsc.org

Solvent-free and activation-free conditions are becoming a hallmark of green amide synthesis. tandfonline.comfigshare.com Methodologies using enol esters like vinyl benzoate (B1203000) for N-benzoylation eliminate the need for solvents and external activators, with products often isolated simply by crystallization. tandfonline.com Another innovative and sustainable approach is the methoxymethylation of primary amides using methanol (B129727) as both the reagent and the solvent, catalyzed by manganese(I), which proceeds with the liberation of dihydrogen gas. rsc.org These methods represent a significant step towards more environmentally benign chemical manufacturing.

Table 1: Emerging and Sustainable Synthetic Methods for N-tert-butyl Amides

| Methodology | Catalyst/Reagent | Key Features | Sustainability Aspect |

| Ritter Reaction | Copper(II) triflate (Cu(OTf)₂) | High efficiency, mild room temperature conditions. researchgate.net | Solvent-free, stable catalyst. researchgate.net |

| Ritter Reaction | Sulfated Polyborate | Lewis and Brønsted acidity, short reaction times. ias.ac.in | Recyclable catalyst, solvent-free. ias.ac.in |

| N-Benzoylation | Vinyl Benzoate | No external activation needed. tandfonline.com | Solvent-free, easy product isolation. tandfonline.comfigshare.com |

| Methoxymethylation | Methanol / Mn(I) catalyst | Uses methanol as both reagent and solvent. rsc.org | Atom-economical, avoids toxic reagents. rsc.org |

| Multicomponent Synthesis | Cu@PANI@Fe₃O₄ Nanocomposite | Forms complex molecules in one pot. rsc.org | Magnetically separable and recyclable catalyst. rsc.org |

Advanced Spectroscopic and Structural Characterization Techniques

As more complex N-(tert-butoxy)benzamide derivatives are synthesized, advanced characterization techniques become indispensable for their unambiguous structural elucidation and for understanding their dynamic behavior.

High-resolution mass spectrometry (HREI-MS) and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) remain the cornerstone of structural identification. researchgate.net However, the focus is shifting towards more sophisticated techniques to probe subtle structural features. Two-dimensional (2D) NMR experiments, for example, are crucial for determining the connectivity and spatial relationships within complex molecules. nih.gov X-ray crystallography provides definitive information on the solid-state conformation and intermolecular interactions, such as hydrogen bonding networks, which are critical for understanding the behavior of these molecules in materials and biological systems.

Spectroscopic methods are also being employed to study the dynamic properties and reactivity of these amides. Fourier-transform infrared (FT-IR) spectroscopy is used to investigate solvent effects on vibrational frequencies, providing insight into solute-solvent interactions. Furthermore, fluorescence spectroscopy is a powerful tool for probing the electronic properties of appropriately substituted benzamide (B126) derivatives and their potential applications as sensors or molecular probes.

Table 2: Advanced Characterization Techniques for Benzamide Derivatives

| Technique | Application | Insights Gained |

| 2D NMR Spectroscopy | Elucidation of complex structures. nih.gov | Connectivity, spatial arrangement, conformational analysis. nih.gov |

| X-Ray Crystallography | Determination of solid-state structure. | Bond lengths/angles, crystal packing, hydrogen bonding. |

| High-Resolution Mass Spectrometry (HREI-MS) | Accurate mass determination. researchgate.net | Unambiguous confirmation of molecular formula. researchgate.net |

| FT-IR Spectroscopy | Study of functional groups and interactions. | Identification of amide C=O and N-H vibrations, solvent effects. |

| Fluorescence Spectroscopy | Analysis of electronic properties. | Quantum yield, potential for sensor applications. |

Integration of Computational Chemistry with Experimental Studies

The synergy between computational modeling and experimental work is accelerating research on this compound derivatives. Quantum chemical calculations and molecular simulations are no longer just confirmatory tools but are actively used to guide synthesis, predict properties, and rationalize experimental outcomes.

Density Functional Theory (DFT) is widely used to investigate the electronic structure, reactivity, and spectroscopic properties of benzamide derivatives. tandfonline.commdpi.com These calculations can predict conformational preferences, analyze frontier molecular orbitals (HOMO-LUMO), and calculate reactivity parameters, helping researchers to understand and predict the chemical behavior of these molecules. tandfonline.comnih.gov For instance, DFT can rationalize how substituents influence antioxidant properties by affecting the stability of radical species. nih.gov

Molecular docking and molecular dynamics (MD) simulations are particularly valuable in the context of drug discovery. tandfonline.comscilit.com These methods predict how benzamide derivatives bind to biological targets like enzymes or receptors, providing insights into structure-activity relationships (SAR). researchgate.netontosight.ai This computational guidance allows for the rational design of more potent and selective molecules, saving significant time and resources in the synthesis and screening phases. scilit.com

Table 3: Synergy of Computational and Experimental Methods

| Computational Method | Experimental Counterpart | Combined Goal |

| DFT Calculations | Synthesis & Reactivity Studies | Predict reaction outcomes, rationalize electronic effects. tandfonline.comnih.gov |

| Molecular Docking | Biological Assays (e.g., enzyme inhibition) | Identify potential biological targets, guide lead optimization. researchgate.netontosight.ai |

| MD Simulations | Spectroscopic Analysis (NMR, X-ray) | Understand dynamic behavior and conformational stability. tandfonline.commdpi.com |

| QSPR/QSAR Models | Physicochemical Measurements | Correlate molecular structure with properties like solubility. |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The unique steric and electronic properties of the this compound group are driving the exploration of novel chemical reactions. The bulky tert-butyl group can direct reactions to other positions on the molecule or be cleaved under specific conditions, offering a unique synthetic handle.

A mild, copper-catalyzed deprotection strategy to remove the tert-butyl group from tertiary amides has been developed, which is significant as it allows the tert-butyl group to be used as a protecting group that can be removed under non-acidic conditions. researchgate.net The reactivity of the amide bond itself is also a subject of investigation. For example, tert-butyl nitrite (B80452) has been employed as a versatile reagent to mediate various transformations of amides, including their conversion to N-nitrosoamides or their hydrolysis to carboxylic acids under mild conditions. sci-hub.seacs.org

Furthermore, the benzamide scaffold is being utilized in C-H activation and amination reactions. researchgate.net Proposed catalytic cycles involving rhodium and iridium complexes suggest that the amide can act as a directing group for the intramolecular amination of C-H bonds. researchgate.net Another area of interest is the photochemical reactivity of related systems, where benzaldehyde (B42025) can react with tert-butylamine (B42293) upon irradiation to form N-tert-butylbenzamide, proceeding through a benzoyl radical intermediate. beilstein-journals.org These novel transformations expand the synthetic utility of the benzamide core.

Table 4: Novel Transformations Involving the Benzamide Scaffold

| Transformation | Reagents/Catalyst | Description |

| De-tert-butylation | Cu(OTf)₂ | Mild, catalytic cleavage of the N-tert-butyl group. researchgate.net |

| N-Nitrosylation | tert-Butyl Nitrite (TBN) | Controlled synthesis of N-nitrosoamides from N-alkyl amides. sci-hub.seacs.org |

| Amide Hydrolysis | tert-Butyl Nitrite (TBN) | Chemoselective conversion of amides to carboxylic acids. sci-hub.se |

| C-H Amination | Cp*M(III) catalysts (M=Co, Rh, Ir) | Intramolecular insertion of a nitrenoid into a C-H bond. researchgate.net |

| Photochemical Amide Formation | Benzaldehyde, tert-butylamine, UV light | Formation of N-tert-butylbenzamide via a radical mechanism. beilstein-journals.org |

Unveiling New Roles in Interdisciplinary Chemical Research

The versatility of the this compound structure and its derivatives makes them valuable candidates for a wide range of interdisciplinary applications, spanning from medicine to materials science.

In medicinal chemistry, benzamide derivatives are extensively studied for their potential as therapeutic agents. ontosight.aiontosight.aiontosight.ai Research has demonstrated their utility as scaffolds for developing antioxidant agents, with computational studies helping to elucidate the structure-activity relationships that confer this property. nih.gov Specific derivatives have been identified as antagonists for ion channels, such as the Zinc-Activated Channel (ZAC), presenting a new class of pharmacological tools for studying the physiological roles of these receptors. nih.gov Furthermore, the development of radiotracers like [¹⁸F]BA3, a benzamide-based compound, for imaging histone deacetylases in the brain highlights their importance in diagnostics and neuroscience. mdpi.com

Beyond pharmaceuticals, benzamides are used as building blocks for advanced materials. solubilityofthings.com Their structural features can be tailored to create polymers, dyes, and plastics with specific properties. solubilityofthings.com The inherent chemical stability and potential for functionalization make them attractive intermediates in the synthesis of agrochemicals and other specialized organic compounds. ontosight.ai The continued exploration of these compounds is expected to reveal even more diverse applications, cementing their role as a vital scaffold in modern chemical research.

Table 5: Interdisciplinary Roles of Benzamide Derivatives

| Research Area | Specific Application/Role | Example Compound Class |

| Medicinal Chemistry | Antioxidant Agents | Amino- and hydroxy-substituted N-arylbenzamides. nih.gov |

| Pharmacology | Ion Channel Antagonists | N-(thiazol-2-yl)-benzamide analogs for the ZAC channel. nih.gov |

| Medical Imaging | PET Radiotracers | [¹⁸F]BA3 for imaging histone deacetylases 1 and 2. mdpi.com |

| Materials Science | Intermediates for Polymers & Dyes | General benzamide structures. solubilityofthings.com |

| Agrochemicals | Building Blocks for Pesticides | General benzamide structures. tandfonline.comontosight.ai |

Q & A

Basic Research Questions

Q. What are the critical safety considerations for synthesizing N-(tert-butoxy)benzamide derivatives in academic laboratories?

- Methodological Answer : Prior to synthesis, conduct a thorough hazard analysis and risk assessment for reagents (e.g., O-benzyl hydroxylamine hydrochloride, acyl chlorides) and intermediates. Key steps include:

- Hazard Identification : Evaluate mutagenicity (e.g., Ames II testing for anomeric amides) and thermal stability (DSC analysis to detect decomposition risks) .

- Risk Mitigation : Use fume hoods, personal protective equipment (PPE), and protocols from Prudent Practices in the Laboratory (e.g., Chapter 4 for chemical handling) .

- Storage : Store intermediates like N-(benzyloxy)benzamide derivatives at low temperatures to prevent decomposition .

Q. How can researchers optimize reaction conditions for synthesizing N-(tert-butoxy)benzamide derivatives?

- Methodological Answer :

- Solvent Selection : Use dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) for acyl chloride reactions due to their compatibility with nucleophilic substitutions .

- Temperature Control : Perform reactions under ice-cooled conditions (0–5°C) to minimize side reactions during coupling steps .

- Purification : Employ column chromatography (e.g., n-hexane/EtOAc gradients) or recrystallization to isolate high-purity products .

Q. What characterization techniques are recommended for confirming the structure of N-(tert-butoxy)benzamide derivatives?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate stereochemistry .

- Spectroscopy : Combine ¹H/¹³C NMR for functional group analysis and LC-MS for molecular weight confirmation .

- Thermal Analysis : Apply DSC and TGA to assess stability and decomposition profiles .

Advanced Research Questions

Q. How can divergent reaction mechanisms be resolved in copper-mediated C–H functionalization of N-(tert-butoxy)benzamide derivatives?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O exchange) and kinetic studies to distinguish between organometallic (directed C–H activation) and single-electron-transfer (SET) pathways .

- Computational Modeling : Perform DFT calculations to map energy profiles for competing pathways (e.g., methoxylation vs. chlorination under basic vs. acidic conditions) .

Q. What computational strategies are effective for designing N-(tert-butoxy)benzamide derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger Suite to predict binding affinities for targets like PARP-1 or HDACs .

- QSAR Modeling : Develop regression models correlating substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with anticancer activity (e.g., IC₅₀ values) .

- ADMET Prediction : Apply tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers address contradictions in biological activity data for N-(tert-butoxy)benzamide derivatives?

- Methodological Answer :

- Dose-Response Analysis : Validate activity trends using in vitro assays (e.g., HDAC inhibition in HeLa cells) with multiple replicates to reduce variability .

- Epigenetic Profiling : Use chromatin immunoprecipitation (ChIP) to confirm target engagement (e.g., Ac-H3 binding at RELN or GAD67 promoters) .

- Orthogonal Assays : Cross-verify results with CRISPR-based gene silencing or isoform-specific inhibitors to rule off-target effects .

Q. What experimental approaches are suitable for studying the thermal decomposition kinetics of N-(tert-butoxy)benzamide derivatives?

- Methodological Answer :

- Non-Isothermal DSC : Apply Kissinger or Ozawa methods to calculate activation energy (Eₐ) and pre-exponential factors from heating rate-dependent data .

- In Situ FTIR : Monitor decomposition products (e.g., CO₂, tert-butyl radicals) under controlled atmospheres to elucidate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.